![molecular formula C23H23NO7 B2887436 Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate CAS No. 637751-13-4](/img/no-structure.png)

Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Versatility in Heterocycle Synthesis

Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate demonstrates versatility in the synthesis of diverse heterocycles. A study by Honey et al. (2012) highlights the use of related compounds in generating a range of trifluoromethyl heterocycles, employing carbene X-H insertion reactions (Honey et al., 2012).

Photodegradation Studies

Beachell and Chang (1972) investigated the photodegradation of similar compounds, providing insight into their behavior under UV irradiation and the potential formation of various degradation products (Beachell & Chang, 1972).

Environmental Impact and Transformation

A study by Li et al. (2017) on Ethyl-4-aminobenzoate, a structurally similar compound, examined its environmental behavior, transformation products, and ecological implications. This research is relevant for understanding the environmental fate of related chemicals (Li et al., 2017).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of similar compounds were explored by Raghavendra et al. (2016). Their research offers insights into the potential biomedical applications of these compounds (Raghavendra et al., 2016).

Role in Glycerolipid Metabolism

The involvement of ethyl 4-benzyloxybenzoate, a related compound, in glycerolipid metabolism was studied by Fears et al. (1978). This research provides a perspective on the biochemical pathways and interactions of similar compounds (Fears et al., 1978).

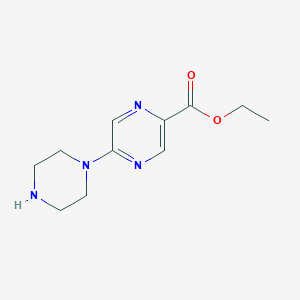

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate involves the reaction of 7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid with diethylcarbamoyl chloride to form 7-(diethylcarbamoyloxy)-4-oxo-4H-chromene-3-carboxylic acid. This intermediate is then reacted with ethyl 4-hydroxybenzoate in the presence of a coupling agent such as DCC to form the final product.", "Starting Materials": [ "7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid", "diethylcarbamoyl chloride", "ethyl 4-hydroxybenzoate", "coupling agent (e.g. DCC)" ], "Reaction": [ "Step 1: React 7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid with diethylcarbamoyl chloride in the presence of a base such as triethylamine to form 7-(diethylcarbamoyloxy)-4-oxo-4H-chromene-3-carboxylic acid.", "Step 2: React 7-(diethylcarbamoyloxy)-4-oxo-4H-chromene-3-carboxylic acid with ethyl 4-hydroxybenzoate in the presence of a coupling agent such as DCC and a catalyst such as DMAP to form Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate.", "Step 3: Purify the final product by recrystallization or column chromatography." ] } | |

CAS番号 |

637751-13-4 |

分子式 |

C23H23NO7 |

分子量 |

425.437 |

IUPAC名 |

ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate |

InChI |

InChI=1S/C23H23NO7/c1-4-24(5-2)23(27)31-17-11-12-18-19(13-17)29-14-20(21(18)25)30-16-9-7-15(8-10-16)22(26)28-6-3/h7-14H,4-6H2,1-3H3 |

InChIキー |

SSWONBRNDQJBEL-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OCC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-ylcarbonyl]amino]tetrahydrothiophene 1,1-dioxide](/img/structure/B2887353.png)

![1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2887356.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide](/img/structure/B2887360.png)

![2-cyano-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2887363.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2887364.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2887368.png)

![N-[[3-(Trifluoromethylsulfonyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2887369.png)

![2-{[11-(4-Chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(2-fluorophenyl)ethan-1-one](/img/structure/B2887373.png)

![5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2887375.png)